molecular formula C6H15NO2 B13518948 1-Amino-5-methoxypentan-3-ol

1-Amino-5-methoxypentan-3-ol

Cat. No.: B13518948
M. Wt: 133.19 g/mol
InChI Key: KYGVSQMPDPVKPN-UHFFFAOYSA-N
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Description

1-Amino-5-methoxypentan-3-ol is an organic compound with the molecular formula C6H15NO2 It is a derivative of pentanol, featuring an amino group at the first carbon, a methoxy group at the fifth carbon, and a hydroxyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-methoxypentan-3-ol can be achieved through several methods. One common approach involves the reaction of 5-methoxypentanal with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-methoxypentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-5-methoxypentan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-5-methoxypentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

1-amino-5-methoxypentan-3-ol

InChI

InChI=1S/C6H15NO2/c1-9-5-3-6(8)2-4-7/h6,8H,2-5,7H2,1H3

InChI Key

KYGVSQMPDPVKPN-UHFFFAOYSA-N

Canonical SMILES

COCCC(CCN)O

Origin of Product

United States

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